molecular formula C7H9ClN2S B038572 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine CAS No. 120717-48-8

5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine

Cat. No. B038572
M. Wt: 188.68 g/mol
InChI Key: GIOPPYDXCDNLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the family of pyrimidine derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism Of Action

The mechanism of action of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine involves the inhibition of DNA synthesis by binding to the thymidylate synthase enzyme. This enzyme is responsible for the production of thymidine, which is an essential component of DNA. By inhibiting this enzyme, 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine prevents the synthesis of DNA, which leads to the death of cancer cells.

Biochemical And Physiological Effects

5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine has been shown to exhibit a variety of biochemical and physiological effects. It has been found to induce DNA damage, which leads to the activation of the p53 tumor suppressor protein. This protein plays a critical role in regulating cell growth and preventing the formation of tumors. In addition, it has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine in lab experiments is its ability to exhibit cytotoxic activity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. However, one of the limitations of using this compound is its potential toxicity to normal cells, which can limit its use in vivo.

Future Directions

There are several future directions for the study of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine. One potential direction is the development of novel analogs that exhibit improved potency and selectivity for cancer cells. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents, such as chemotherapy drugs or immunotherapies. In addition, the development of targeted delivery systems for this compound could improve its efficacy and reduce its toxicity to normal cells.
Conclusion
In conclusion, 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine is a promising compound for cancer treatment that exhibits cytotoxic activity against a variety of cancer cell lines. Its mechanism of action involves the inhibition of DNA synthesis by binding to the thymidylate synthase enzyme. While there are limitations to its use in lab experiments, there are several future directions for its study that could lead to the development of novel cancer therapies.

Synthesis Methods

The synthesis of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine involves the reaction between 2-mercapto-5-methylpyrimidine and 1-chloroethyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The resulting product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.

properties

CAS RN

120717-48-8

Product Name

5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine

Molecular Formula

C7H9ClN2S

Molecular Weight

188.68 g/mol

IUPAC Name

5-(1-chloroethyl)-2-methylsulfanylpyrimidine

InChI

InChI=1S/C7H9ClN2S/c1-5(8)6-3-9-7(11-2)10-4-6/h3-5H,1-2H3

InChI Key

GIOPPYDXCDNLKH-UHFFFAOYSA-N

SMILES

CC(C1=CN=C(N=C1)SC)Cl

Canonical SMILES

CC(C1=CN=C(N=C1)SC)Cl

synonyms

Pyrimidine, 5-(1-chloroethyl)-2-(methylthio)- (9CI)

Origin of Product

United States

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